3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride
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Overview
Description
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C9H9FN2·HCl. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 3-position and a [(methylamino)methyl] group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride typically involves the following steps:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group in 3-fluoro-4-nitrotoluene is reduced to an amino group, resulting in 3-fluoro-4-aminotoluene.
Formylation: The amino group is then formylated to produce 3-fluoro-4-formylaminotoluene.
Methylation: The formyl group is methylated to yield 3-fluoro-4-[(methylamino)methyl]toluene.
Cyanation: Finally, the methyl group is converted to a nitrile group, forming 3-Fluoro-4-[(methylamino)methyl]benzonitrile, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms 3-Fluoro-4-[(methylamino)methyl]benzylamine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The fluoro and nitrile groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzonitrile
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 4-Fluoro-3-(trifluoromethyl)benzenamine
Uniqueness
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10ClFN2 |
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Molecular Weight |
200.64 g/mol |
IUPAC Name |
3-fluoro-4-(methylaminomethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-12-6-8-3-2-7(5-11)4-9(8)10;/h2-4,12H,6H2,1H3;1H |
InChI Key |
RARBTNYLTCGFRY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)C#N)F.Cl |
Origin of Product |
United States |
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